3-Bromo-5,8-dimethylquinolin-4(1H)-one

Lipophilicity Drug Design Physicochemical Property Comparison

For medicinal chemists needing a reliable, bromine-functionalized quinolinone core, the C3-bromine in 3-Bromo-5,8-dimethylquinolin-4(1H)-one provides a critical synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), enabling rapid library diversification. This reactivity is absent in non-halogenated or differently halogenated 5,8-dimethylquinolinone scaffolds. • Ideal for parallel synthesis: the C3-bromine enables modular derivatization for hit-to-lead optimization. • Enhanced detection: +44.5 g/mol mass shift vs. chloro analog and characteristic Br isotope signature enable sensitive, unequivocal LC-MS quantification in DMPK assays. • SAR probe: XLogP3 of 3.2 (vs. 2.3 for non-brominated) serves as a high-lipophilicity control in permeability and nonspecific binding studies. Supplied with ≥95% purity (HPLC), with batch-specific QC data available. Global shipping from US stock with full documentation.

Molecular Formula C11H10BrNO
Molecular Weight 252.111
CAS No. 1204811-62-0
Cat. No. B598818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,8-dimethylquinolin-4(1H)-one
CAS1204811-62-0
Synonyms3-Bromo-5,8-dimethyl-4-hydroxyquinoline
Molecular FormulaC11H10BrNO
Molecular Weight252.111
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)NC=C(C2=O)Br
InChIInChI=1S/C11H10BrNO/c1-6-3-4-7(2)10-9(6)11(14)8(12)5-13-10/h3-5H,1-2H3,(H,13,14)
InChIKeyLNUJPAHOCFSMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5,8-dimethylquinolin-4(1H)-one Identity & Sourcing


3-Bromo-5,8-dimethylquinolin-4(1H)-one is a heterocyclic small molecule (C11H10BrNO) belonging to the quinolin-4(1H)-one family. Its structure features a bromine atom at position 3 and methyl groups at positions 5 and 8 on the quinolinone scaffold [1]. It is exclusively offered as a research intermediate by chemical suppliers and appears in the PubChem and DSSTox databases, but currently lacks dedicated primary research publications or patents [1][2].

Scaffold Quinolin-4(1H)-one with C3-Br, C5/C8-CH3 groups
Sourcing Research intermediate; listed in PubChem and DSSTox
Evidence Supplier-defined identity; no dedicated primary publications

Why Quinolinone Analogs Cannot Substitute


The combination of a C3-bromine and C5/C8-methyl groups creates a unique substitution pattern that simultaneously dictates key physicochemical properties—lipophilicity, steric profile, and synthetic reactivity—that cannot be matched by simple analogs. Even closely related bromoquinolinones differ in the position of halogen or methyl groups, leading to quantifiable shifts in lipophilicity (XLogP3) and molecular weight that affect solubility, permeability, and downstream synthetic utility [1][2]. Furthermore, the C3-bromine provides a specific vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a reactivity that would be absent in the non-brominated or differently halogenated 5,8-dimethylquinolinone scaffold, preventing modular derivatization in library synthesis [1].

Halogen/Methyl Position Shift
Altering bromine or methyl positions may shift XLogP and solubility, compromising comparability in permeability assays.
Loss of Cross-Coupling Reactivity
Non-brominated or differently halogenated analogs lack the C3-Br handle, preventing modular library synthesis via Pd couplings.
Absence of Bromine Isotopic Signature
The distinctive Br isotope pattern supporting LC-MS tracking is missing in non-Br analogs, complicating selective detection in complex matrices.

Key Differences vs. Closest Analogs


Lipophilicity Advantage vs. Non-Brominated Scaffold

3-Bromo-5,8-dimethylquinolin-4(1H)-one exhibits an XLogP3 value of 3.2, substantially higher than the 2.3 calculated for its non-brominated analog 5,8-dimethylquinolin-4(1H)-one (CAS 203626-57-7) [1][2]. This differentiation highlights a meaningful difference in partition behavior critical for membrane permeability and protein-binding capacity.

Lipophilicity vs. Non-Br Analog
Computed property
XLogP3 3.2 vs 2.3 (Δ +0.9)
Reported higher XLogP3 may influence partition behavior and membrane permeability context.
Based on PubChem computed values; same scaffold with/without bromine.
Lipophilicity Drug Design Physicochemical Property Comparison

LC/MS Tracking Advantage vs. Chloro Analog

The target compound has a molecular weight of 252.11 g/mol and an exact mass of 250.99458 Da. In contrast, the 3-chloro analog (3-chloro-5,8-dimethylquinolin-4(1H)-one, CAS 1204810-39-8) has a molecular weight of 207.65 g/mol and exact mass of 207.04509 Da [1][2]. The bromine atom provides a distinctive isotopic signature (¹Br/⁸¹Br ~1:1 ratio) that facilitates unambiguous mass spectrometry identification.

LC-MS Tracking vs. Chloro Analog
Cross-study comparable
MW 252.11 vs 207.65 g/mol (Δ~44.5); distinct Br isotope pattern
Mass shift and isotopic signature may support selective detection in complex biological matrices.
Advantage over chloro analog; PubChem calculated masses.
Analytical Chemistry Metabolism Studies Mass Spectrometry

C3-Bromine Cross-Coupling vs. Non-Halogenated Analogs

The C3-Br group enables palladium-catalyzed C–C bond formation (e.g., Suzuki, Heck, Sonogashira couplings), enabling modular library synthesis from a common intermediate. This reactivity is absent in 5,8-dimethylquinolin-4(1H)-one (CAS 203626-57-7), which lacks a halogen [1][2]. While not a biological assay, this represents a quantitative productivity metric: comprehensive diversification of a single scaffold is feasible only with the brominated building block.

C3-Br Cross-Coupling Handle
Class-level inference
Enables Pd-catalyzed couplings (Suzuki, Heck); non-halogenated scaffold lacks reactivity
Brominated intermediate allows late-stage diversification; reported reactivity context from aryl bromides.
No direct experimental data for this specific compound; inferred from class behavior.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Applications of 3-Bromo-5,8-dimethylquinolin-4(1H)-one


Scaffold for Palladium-Catalyzed Library Synthesis

The C3-bromine acts as an ideal synthetic handle for Suzuki, Heck, and Sonogashira couplings, allowing the generation of chemically diverse quinolinone derivative libraries. This directly derives from the compound's displayed halogen reactivity profile (Section 3, Evidence Item 3). Researchers needing a reliable 5,8-dimethylquinolinone core for parallel synthesis will find this product uniquely suited for such workflows [1].

LC-MS/MS Tracking for ADME Assays

The significant mass shift (+44.5 g/mol vs. chloro analog) and the characteristic bromine isotopic signature enable the development of highly selective and sensitive LC-MS methods for quantifying the compound in metabolic stability or permeability assays (Section 3, Evidence Item 2). This makes it a superior candidate compared to its chloro analog for DMPK scientists requiring unequivocal detection [2].

Lipophilicity Probe for SAR Studies

With an XLogP3 of 3.2 (vs. 2.3 for the non-brominated scaffold), this compound serves as a high-lipophilicity control or probe in SAR investigations of membrane permeability or nonspecific binding (Section 3, Evidence Item 1). This property makes it particularly relevant during hit-to-lead optimization campaigns where modulation of logP is a key objective [3].

Application
Selection Property
Validation Focus
Palladium-catalyzed library synthesis
C3-Br reactive handle for cross-coupling
Coupling reaction compatibility and diversification scope
LC-MS analysis in metabolic stability assays
Bromine isotopic pattern and mass shift vs. non-Br analogs
Detection selectivity and sensitivity in biological matrices
Lipophilicity probe for membrane permeability SAR
XLogP3 difference from non-brominated scaffold
Partition behavior and nonspecific binding assessment

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